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Compound of Interest

Compound Name: 2-Phenoxynicotinonitrile

Cat. No.: B077824

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenoxynicotinonitrile

Executive Summary

2-Phenoxynicotinonitrile is a heterocyclic compound featuring a pyridine ring substituted with
both a phenoxy group and a nitrile moiety. This unique combination of functional groups makes
it @ molecule of significant interest in medicinal chemistry and materials science. The phenoxy
group imparts lipophilicity and potential for 1t-1t stacking interactions, while the nicotinonitrile
backbone is a well-established pharmacophore and a versatile synthetic intermediate.
Understanding the fundamental physicochemical properties of this molecule is paramount for
its effective application in drug design, formulation, and synthesis. This guide provides a
comprehensive analysis of its molecular structure, thermal properties, solubility, and
lipophilicity, supported by established experimental protocols and expert interpretation of the
data's relevance to pharmaceutical development.

Molecular and Structural Properties

The foundation of a compound's behavior lies in its structure. 2-Phenoxynicotinonitrile (CAS
No. 14178-15-5) is an aromatic molecule with the chemical formula C12HsN20.[1][2][3] Its
structure consists of a central pyridine ring, with a phenoxy group (-O-Ph) at the 2-position and
a nitrile group (-C=N) at the 3-position.

Chemical Identity and Molecular Characteristics
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A summary of the core molecular identifiers and properties for 2-Phenoxynicotinonitrile is
presented below.

Property Value Source(s)

CAS Number 14178-15-5 [2114115]

Molecular Formula C12HsN20 [11[2][3]

Molecular Weight 196.21 g/mol [11[3]
2-phenoxypyridine-3-

IUPAC Name i o [21[3]

carbonitrile

2-phenoxynicotinonitrile, 3-
Synonyms o [2][3]
Cyano-2-phenoxypyridine

KMQFYNLYTMIJPI-
InChl Key [1][2][3]
UHFFFAOYSA-N

Structural Elucidation via Spectroscopy

While a public crystal structure is not available, the molecular structure can be unequivocally
confirmed through a combination of spectroscopic techniques.

« Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional
groups. Data available from the NIST WebBook indicates characteristic absorption bands.[2]
We expect to see a sharp, strong peak around 2220-2230 cm~1 corresponding to the C=N
(nitrile) stretch. Aromatic C-H stretching will appear above 3000 cm~1, while the C-O-C (aryl
ether) asymmetric stretch will produce a strong signal in the 1240-1260 cm~* region.

e Mass Spectrometry (MS): Electron ionization mass spectrometry would show a prominent
molecular ion (M*) peak at an m/z ratio of approximately 196.06, corresponding to the
monoisotopic mass of the molecule.[6]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: Although experimental spectra are not
publicly cataloged, the expected *H and 3C NMR spectra can be reliably predicted based on
extensive databases of similar structures.[7][8]
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o H NMR: The spectrum would be complex, showing eight distinct signals in the aromatic
region (~7.0-8.5 ppm). The pyridine ring protons would typically appear at the lower field
(higher ppm) end of this region due to the electron-withdrawing effect of the ring nitrogen.
The proton at the 6-position of the pyridine ring is expected to be the most downfield-
shifted.

o 183C NMR: The spectrum would display 12 unique signals for the 12 carbon atoms, as there
is no molecular symmetry. Key predicted shifts include the nitrile carbon (~115-118 ppm),
the two carbons attached to the ether oxygen (~155-165 ppm), and the remaining
aromatic carbons between ~110-150 ppm.[9]

Physicochemical Properties: Data and Analysis

The physicochemical profile of a compound dictates its behavior in biological and chemical
systems, influencing everything from solubility to membrane permeability.

Thermal and Physical Properties

The thermal properties provide insight into the compound's physical state, stability, and purity.

Property Value Type Source(s)
Melting Point 107-109 °C Experimental [4115]
Boiling Point 329.2+27.0°C Predicted [41[5]
Density 1.23+0.1 g/cm3 Predicted [415]
Vapor Pressure 2;;(2:0181 mmAg at Predicted [1]

Expert Insight: The relatively high melting point of 107-109 °C suggests a stable, crystalline
solid state at room temperature, which is advantageous for handling, purification, and
formulation. The high predicted boiling point is consistent with a molecule of this molecular

weight and aromatic character.

Solubility and Partitioning Behavior
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Solubility and lipophilicity are critical determinants of a molecule's pharmacokinetic profile
(Absorption, Distribution, Metabolism, and Excretion - ADME).

Property Value Type Source(s)
Predicted (Crippen
LogP (octanol/water) 2.746 [10]
Method)
pKa -0.91 +0.22 Predicted [415]
log10WS (mol/L) = Predicted (Crippen
Water Solubility groWS (moliL) (Cripp [10]
-3.22 Method)

Interpretation and Implications:

 Lipophilicity (LogP): A predicted LogP of 2.75 places 2-Phenoxynicotinonitrile in a
favorable range for drug candidates.[10] It is sufficiently lipophilic to facilitate passage across
biological membranes, yet not so high as to cause problems with aqueous solubility or
metabolic instability. This value is a key predictor of good oral absorption potential.

e Aqueous Solubility: The predicted water solubility (log10WS = -3.22) translates to
approximately 6.03 x 10~% mol/L, or ~118 mg/L. This classifies the compound as "slightly
soluble™ to "sparingly soluble.” While this level of solubility may be adequate for many in vitro
assays, it could present challenges for developing high-concentration agueous formulations
for intravenous administration. For oral dosage forms, this solubility level is often acceptable.

» Acidity/Basicity (pKa): The highly negative predicted pKa of -0.91 indicates that the pyridine
nitrogen is extremely weakly basic.[4][5] This is due to the combined electron-withdrawing
effects of the adjacent nitrile group and the phenoxy substituent. For all practical purposes in
a physiological pH range (1-8), the molecule will exist exclusively as a neutral species. This
simplifies ADME modeling, as pH-dependent partitioning effects will be negligible.

Recommended Experimental Protocols

To validate the predicted data and provide a robust characterization, the following standardized
experimental protocols are recommended.
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Protocol: Determination of Melting Point via Differential
Scanning Calorimetry (DSC)

DSC is the gold-standard method for determining the melting point and assessing the purity of
a crystalline solid.

Methodology:

o Sample Preparation: Accurately weigh 1-3 mg of 2-Phenoxynicotinonitrile into an
aluminum DSC pan. Crimp the pan with a lid.

 Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

e Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate
(e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 150 °C).

» Data Analysis: The melting point is determined as the onset temperature of the endothermic
melting peak. The peak's sharpness can provide a qualitative indication of purity.
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Caption: Workflow for Melting Point Determination by DSC.
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Protocol: Determination of LogP via Reverse-Phase
HPLC (RP-HPLC)

RP-HPLC provides a rapid and reliable method for estimating LogP by correlating a
compound's retention time with that of known standards.[1][5][11]

Methodology:

o Standard Selection: Prepare a set of 5-7 standard compounds with well-established LogP
values that bracket the expected value of 2.75 (e.g., from LogP 1.0 to 4.0).

o Chromatographic Conditions:
o Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 pm).

o Mobile Phase: Isocratic mixture of methanol and water (e.g., 60:40 v/v), adjusted to a
neutral pH to ensure the analyte is in its neutral form.

o Flow Rate: 1.0 mL/min.
o Detection: UV detector at a wavelength where all compounds absorb (e.g., 254 nm).

» Calibration Curve: Inject each standard and record its retention time (t_R). Calculate the
retention factor, k', for each standard using the formula: k' = (t_R - to) / to, where to is the
column dead time. Plot the known LogP values versus log(k').

o Sample Analysis: Inject the dissolved 2-Phenoxynicotinonitrile sample under identical
conditions.

e LogP Calculation: Calculate the log(k') for the sample and use the linear regression equation
from the calibration curve to determine its LogP value.[11]
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Caption: Workflow for LogP Determination by RP-HPLC.

Synthesis and Chemical Reactivity

A reliable synthetic route is crucial for accessing the molecule for research and development.

Probable Synthetic Route

The most chemically intuitive and industrially scalable synthesis of 2-Phenoxynicotinonitrile is
via a Nucleophilic Aromatic Substitution (SnAr) reaction.
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Reaction: The reaction involves treating commercially available 2-chloronicotinonitrile with
phenol in the presence of a suitable base.

e Reactants: 2-chloronicotinonitrile is an excellent electrophile. The chlorine atom at the 2-
position is activated towards substitution by the electron-withdrawing effects of both the ring
nitrogen and the nitrile group. Phenol is converted to the more nucleophilic phenoxide anion
by the base.

e Base: A common choice is potassium carbonate (K2COs) or sodium hydride (NaH). K2COs is
often preferred for its lower cost and safer handling.

e Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN) is
ideal to dissolve the reactants and facilitate the ionic reaction mechanism.

» Conditions: The reaction is typically heated (e.g., 80-120 °C) to ensure a reasonable reaction
rate.

This method is well-precedented for the synthesis of aryl ethers from activated halo-pyridines.
[12][13]

Conclusion and Future Outlook

2-Phenoxynicotinonitrile presents a compelling physicochemical profile for applications in
drug discovery. Its properties—a crystalline solid state, a LogP value within the "rule of five"
guidelines, and predictable neutrality across physiological pH—establish it as a well-behaved
scaffold. The predicted aqueous solubility is a key parameter that warrants experimental
verification, as it will directly inform formulation strategies. The established protocols outlined in
this guide provide a clear pathway for the comprehensive experimental characterization of this
promising molecule, paving the way for its exploration in targeted therapeutic programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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